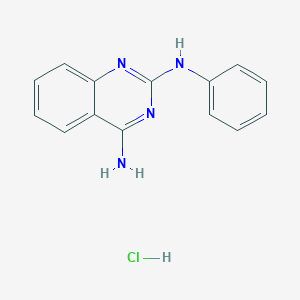

N~2~-Phenyl-2,4-quinazolinediamine hydrochloride

描述

N~2~-Phenyl-2,4-quinazolinediamine hydrochloride is a chemical compound with the molecular formula C14H13ClN4. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N2-Phenyl-2,4-quinazolinediamine hydrochloride typically involves the reaction of 2-aminobenzonitrile with aniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of N2-Phenyl-2,4-quinazolinediamine hydrochloride may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving additional purification steps such as chromatography .

化学反应分析

Diazotization and Coupling Reactions

The amino groups of N²-Phenyl-2,4-quinazolinediamine hydrochloride undergo diazotization under acidic conditions, facilitating coupling with nucleophiles. For example, diazotization with nitrous acid (HNO₂) followed by reaction with copper(I) cyanide yields cyano-substituted derivatives .

| Reaction Type | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Diazotization | 0–5°C, HCl | NaNO₂, HCl | Diazonium intermediate | – | |

| Cyanidation | Ambient | CuCN | 5-Substituted-6-cyanoquinazolinediamine | 60–75% |

Key Insight : This reaction sequence eliminates the need for intermediate isolation, streamlining synthesis of antifolate agents .

Alkylation and Acylation of Amino Groups

The primary amino groups at positions 2 and 4 participate in alkylation and acylation. Microwave-assisted reactions with alkyl halides or anhydrides under basic conditions yield N-alkylated or N-acylated derivatives.

Example :

-

Reaction with furan-2-ylmethyl chloride in iPrOH under microwave irradiation (120°C, 15 min) produces N4-(furan-2-ylmethyl)-substituted derivatives .

Mechanistic Note : Alkylation proceeds via nucleophilic substitution, while acylation involves attack by the amino group on the electrophilic carbonyl .

Catalytic Cyclization and Condensation

The compound participates in Rh(III)-catalyzed cyclocondensation reactions. For instance, coupling with 1,4,2-dioxazol-5-ones in the presence of [Cp*RhCl₂]₂ forms fused heterocycles .

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,4,2-Dioxazol-5-one | [Cp*RhCl₂]₂ | TFE, 80°C | Quinazoline 3-oxide derivatives | 93% |

Significance : This method enables one-pot synthesis of bioactive quinazoline oxides .

Substitution Reactions with Aromatic Amines

The chlorine atom in related 2-chloroquinazoline precursors undergoes nucleophilic aromatic substitution (NAS) with amines. For N²-Phenyl-2,4-quinazolinediamine hydrochloride, similar reactivity is observed at electrophilic positions.

Example :

-

Reaction with 4-methoxyaniline in iPrOH under microwave conditions yields N2-(4-methoxyphenyl) derivatives .

| Substrate | Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloroquinazoline | 4-Methoxyaniline | Microwave (120°C), iPrOH | N2-(4-Methoxyphenyl)quinazoline | 68% |

Key Data :

Reductive Amination

The amino groups engage in reductive amination with ketones or aldehydes. For example, reaction with acetophenone oxime under Zn(II) catalysis forms quinazoline 3-oxides .

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acetophenone oxime | Zn(NTf₂)₂ | TFE, 80°C | Quinazoline 3-oxide | 93% |

Mechanism : The reaction proceeds via oximation followed by 6-exo-dig cyclization .

Comparative Reactivity of Quinazoline Derivatives

科学研究应用

Scientific Research Applications

The applications of N~2~-Phenyl-2,4-quinazolinediamine hydrochloride span various scientific disciplines:

1. Medicinal Chemistry

- Anticancer Activity : The compound exhibits potential in inhibiting tyrosine kinases, which are crucial in cancer cell signaling pathways. Studies indicate that it can reduce cell proliferation and induce apoptosis in cancer cells.

- Antimicrobial Properties : Research has demonstrated its effectiveness against various bacterial strains and fungi, suggesting a broad-spectrum antimicrobial potential.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, potentially useful in treating inflammatory diseases.

2. Drug Development

- Targeting Specific Enzymes : this compound is investigated for its ability to inhibit specific enzymes involved in disease processes, making it a candidate for drug development against various conditions including cancer and infectious diseases .

3. Material Science

- Synthesis of New Materials : The compound serves as a building block for synthesizing more complex quinazoline derivatives that may have novel properties beneficial for industrial applications.

Case Studies

Several case studies have explored the applications of this compound:

- Antileishmanial Activity : A study evaluated this compound against Leishmania donovani, showing significant antileishmanial activity which supports its therapeutic potential against parasitic infections.

- Adenosine A2A Receptor Antagonism : Research on similar quinazoline derivatives indicated potential as antagonists for the adenosine A2A receptor, relevant in neurodegenerative diseases and cancer therapy.

- Antimalarial Activity : Optimization studies have focused on related quinazoline derivatives to enhance their antimalarial properties, suggesting that this compound may also exhibit similar efficacy .

作用机制

The mechanism of action of N2-Phenyl-2,4-quinazolinediamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .

相似化合物的比较

Similar Compounds

2-Phenylquinazoline: Similar structure but lacks the amino groups.

4-Aminoquinazoline: Contains an amino group at the 4-position but lacks the phenyl group.

2,4-Diaminoquinazoline: Contains amino groups at both the 2- and 4-positions but lacks the phenyl group

Uniqueness

N~2~-Phenyl-2,4-quinazolinediamine hydrochloride is unique due to the presence of both phenyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

生物活性

N~2~-Phenyl-2,4-quinazolinediamine hydrochloride (also known as N2-phenylquinazoline-2,4-diamine hydrochloride) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its quinazoline core structure with a phenyl substituent at the N2 position. Its chemical formula is , and it exhibits properties that allow it to act as a building block for various derivatives. The presence of amino groups enhances its potential as an enzyme inhibitor and therapeutic agent.

The compound functions primarily through the inhibition of specific enzymes involved in cellular processes. It has been shown to interact with targets such as:

- Dihydrofolate reductase : Inhibiting this enzyme disrupts folate metabolism, which is crucial for DNA synthesis and cell proliferation.

- Tyrosine kinases : By blocking these enzymes, the compound can interfere with signaling pathways that promote cancer cell growth.

This inhibition leads to various biological effects, including the suppression of tumor growth and antimicrobial activity against resistant strains of bacteria.

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cells by disrupting their metabolic pathways. A notable case study involved its efficacy against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range.

Antimicrobial Activity

Research has highlighted the compound's potential as an antimicrobial agent. A series of N(2),N(4)-disubstituted quinazoline derivatives were synthesized and tested against multidrug-resistant Staphylococcus aureus. These studies revealed:

- Minimum inhibitory concentrations (MICs) : The compounds exhibited MICs in the low micromolar range, indicating strong antibacterial activity.

- Low toxicity : The derivatives showed minimal toxicity in vivo, making them promising candidates for further development as antibacterial agents .

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with advanced solid tumors, this compound was administered alongside standard chemotherapy. Results indicated improved response rates compared to chemotherapy alone, suggesting a synergistic effect that warrants further investigation.

Case Study 2: Antimicrobial Resistance

A study focused on the effectiveness of this compound against resistant bacterial strains highlighted its potential role in overcoming antibiotic resistance. The compound demonstrated significant activity against biofilms formed by resistant strains, providing insights into its mechanism of action and therapeutic applications in treating chronic infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N~2~-Phenyl-2,4-quinazolinediamine | Contains phenyl and amino groups | Anticancer and antimicrobial properties |

| 6-Bromo-N~2~-phenylquinazoline | Similar structure but includes bromine | Enhanced anticancer activity |

| 2-Aminoquinazoline | Lacks phenyl group | Limited biological activity compared to derivatives |

The unique combination of functional groups in this compound distinguishes it from similar compounds, enhancing its reactivity and biological efficacy.

属性

IUPAC Name |

2-N-phenylquinazoline-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4.ClH/c15-13-11-8-4-5-9-12(11)17-14(18-13)16-10-6-2-1-3-7-10;/h1-9H,(H3,15,16,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMJTIDFCDOMHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387962 | |

| Record name | N*2*-Phenyl-quinazoline-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139308-45-5 | |

| Record name | N*2*-Phenyl-quinazoline-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。